4-(6-Bromoindolin-1-YL)pyrimidin-2-amine hcl
Overview
Description
Synthesis Analysis
The synthesis of pyrimidin-2-amine derivatives involves the reaction of appropriate enones with guanidine nitrate in the presence of ethanol and aqueous sodium hydroxide. For instance, the synthesis of 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines was achieved by reacting 3-(2-chloroquinolin-3-yl)-1-(6-methyl-1Hbenzimidazol-2-yl)prop-2-en-1-one with guanidine nitrate . This method could potentially be adapted for the synthesis of 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine HCl by substituting the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of pyrimidin-2-amine derivatives is often characterized by single crystal X-ray diffraction, which provides detailed information about the crystal system, space group, cell constants, and hydrogen bonding patterns. For example, a related compound crystallizes in the triclinic system with space group P-1 and features an intramolecular C-H…N hydrogen bond, as well as intermolecular N-H…Cl and C-H…Cl hydrogen bonds forming a two-dimensional supramolecular network . Similar techniques could elucidate the molecular structure of 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine HCl.
Chemical Reactions Analysis
The reactivity of pyrimidin-2-amine derivatives can be studied through Density Functional Theory (DFT) calculations, which provide insights into the electronic structure, including HOMO-LUMO energy levels, molecular electrostatic potential, and chemical reactivity indices such as hardness, potential, electronegativity, and electrophilicity index . These theoretical studies can predict how 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine HCl might behave in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-2-amine derivatives, such as their thermodynamic properties at different temperatures, can be calculated and analyzed to understand their stability and reactivity. Theoretical calculations can provide corresponding relations between these properties and temperature . Such analyses would be relevant for understanding the properties of 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine HCl.
Case Studies
While the provided papers do not directly discuss 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine HCl, they do provide valuable insights into the synthesis, structure, and properties of related compounds. These compounds have been evaluated for biological activities such as anthelmintic and antibacterial activities , suggesting that 4-(6-Bromoindolin-1-yl)pyrimidin-2-amine HCl could also possess similar properties and potential applications in pharmaceuticals.
Scientific Research Applications
Corrosion Inhibition
- Pyrimidinic Schiff bases, including those structurally similar to 4-(6-Bromoindolin-1-YL)pyrimidin-2-amine hcl, have been shown to effectively inhibit corrosion of mild steel in hydrochloric acid solutions. These compounds demonstrate good corrosion inhibition even at low concentrations and are mixed type inhibitors. The adsorption of these compounds on steel surfaces aligns with Langmuir's isotherm, suggesting a strong correlation between inhibition efficiency and quantum chemical parameters (Ashassi-Sorkhabi et al., 2005).
Anti-inflammatory Activity
- Derivatives of pyrimidine, like 4-(6-Bromoindolin-1-YL)pyrimidin-2-amine hcl, have been investigated for their anti-inflammatory properties. Certain compounds in this category have shown significant activity in in-vivo models using the carrageenan-induced rat paw edema method. This suggests their potential utility in developing new anti-inflammatory agents (Chaydhary et al., 2015).
Quantum Chemical Characterization
- Quantum chemical methods have been used to investigate hydrogen bonding sites in pyrimidine compounds, similar to 4-(6-Bromoindolin-1-YL)pyrimidin-2-amine hcl. These studies help in understanding the molecular electrostatic potential maps, geometric parameters, and energetic parameters of these compounds, which are crucial for their biological and chemical applications (Traoré et al., 2017).
Pharmaceutical Applications
- N-phenyl-pyrimidin-amine derivatives have been explored for their potential in treating conditions like psoriasis. These compounds show promise as NF-κB inducing kinase (NIK) inhibitors, offering a new approach for psoriasis treatment. The effectiveness of these compounds in animal models indicates their potential for pharmaceutical development (Zhu et al., 2020).
Analgesic and Ulcerogenic Activity
- Research on pyrimidine derivatives, akin to 4-(6-Bromoindolin-1-YL)pyrimidin-2-amine hcl, includes the investigation of their analgesic and ulcerogenic activities. Certain compounds have demonstrated significant analgesic activity without the associated ulcerogenic effects, highlighting their potential in pain management (Chaudhary et al., 2012).
properties
IUPAC Name |
4-(6-bromo-2,3-dihydroindol-1-yl)pyrimidin-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4.ClH/c13-9-2-1-8-4-6-17(10(8)7-9)11-3-5-15-12(14)16-11;/h1-3,5,7H,4,6H2,(H2,14,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVUXTCKISDGHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromoindolin-1-YL)pyrimidin-2-amine hcl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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